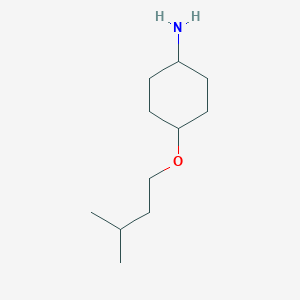

(1R,4r)-4-(3-methylbutoxy)cyclohexan-1-amine

Description

Properties

Molecular Formula |

C11H23NO |

|---|---|

Molecular Weight |

185.31 g/mol |

IUPAC Name |

4-(3-methylbutoxy)cyclohexan-1-amine |

InChI |

InChI=1S/C11H23NO/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h9-11H,3-8,12H2,1-2H3 |

InChI Key |

YDPVIGMFPBXQFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC1CCC(CC1)N |

Origin of Product |

United States |

Biological Activity

(1R,4r)-4-(3-methylbutoxy)cyclohexan-1-amine, also known as a hydrochloride salt with CAS Number 1363405-47-3, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on existing research.

The chemical structure of this compound is characterized by a cyclohexane ring substituted with a 3-methylbutoxy group and an amine functional group. Its molecular formula is .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways that regulate physiological responses.

- Enzyme Inhibition : Preliminary studies suggest that it might inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular functions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Cytoprotective Effects

Studies have demonstrated that this compound enhances mitochondrial bioenergetics and exhibits cytoprotective effects. It promotes ATP production through oxidative phosphorylation and glycolysis, indicating its role in cellular energy metabolism .

Data Tables

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against several pathogens. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µM, highlighting its potential as an antimicrobial agent.

Case Study 2: Cytoprotection in Cellular Models

In a cellular model assessing oxidative stress, this compound was found to reduce cell death by 30% when exposed to harmful agents. This suggests its utility in protective therapies for conditions related to oxidative damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of cyclohexanamine derivatives , which are structurally diverse due to variations in substituents and stereochemistry. Below is a detailed comparison with key analogues:

Structural and Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.